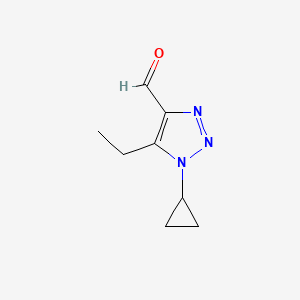

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-cyclopropyl-5-ethyltriazole-4-carbaldehyde |

InChI |

InChI=1S/C8H11N3O/c1-2-8-7(5-12)9-10-11(8)6-3-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

BHQJDDWKUULJKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=NN1C2CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via CuAAC Followed by Formylation

The general synthetic route for 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde involves:

Preparation of Azide and Alkyne Precursors:

- The cyclopropyl moiety is introduced via an azide derivative bearing the cyclopropyl substituent.

- The ethyl substituent is introduced via an alkyne bearing an ethyl group.

Copper-Catalyzed Cycloaddition:

- The azide and alkyne are reacted in the presence of copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as reducing agent) in solvents such as DMSO or t-BuOH/H2O mixtures.

- Reaction temperature is typically ambient to 50 °C.

- The regioselective formation of the 1,4-disubstituted triazole ring occurs efficiently.

Introduction of the Aldehyde Group:

- The 4-position formyl group is introduced either by direct oxidation of a methyl group at C4 or by conversion of a protected acetal intermediate.

- For example, related triazole derivatives bearing diethoxymethyl groups at C5 have been converted to aldehydes by acid hydrolysis (HCl in dioxane).

- This step is crucial to obtain the carbaldehyde functionality with high yield and purity.

Stepwise Alkylation and Functional Group Transformation

An alternative synthetic approach described in patent literature involves:

- Generating a triazole salt by deprotonation of 1,2,3-triazole with strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent.

- Alkylating the triazole salt with ethyl bromoacetate to introduce the ethyl substituent selectively.

- Subsequent alkylation with cyclopropyl-containing alkylating agents to introduce the cyclopropyl group.

- Finally, functional group interconversion steps convert ester or other substituents into the aldehyde group at the 4-position.

This method allows for selective N-alkylation and carbon substitution, providing a modular approach to synthesize substituted triazoles including the target compound.

Comparative Data Table of Preparation Methods

| Aspect | CuAAC Followed by Formylation | Stepwise Alkylation and Transformation |

|---|---|---|

| Starting Materials | Cyclopropyl azide, ethyl alkyne | 1,2,3-Triazole, alkyl halides (ethyl bromoacetate, cyclopropyl alkylating agent) |

| Catalyst | Copper(I) salts (CuSO4 + sodium ascorbate) | None (base-mediated alkylation) |

| Solvent | DMSO, t-BuOH/H2O mixtures | Aprotic solvents (e.g., THF, DMF) |

| Temperature | Ambient to 50 °C | Ambient to reflux depending on step |

| Key Reaction Type | 1,3-Dipolar cycloaddition | N-alkylation via nucleophilic substitution |

| Aldehyde Introduction | Acid hydrolysis of acetal intermediate or oxidation | Functional group transformation from esters or protected groups |

| Yield | High (up to 89% for intermediate steps) | Moderate to high depending on purification |

| Advantages | Regioselective, mild conditions, versatile | Modular, allows selective substitution |

| Disadvantages | Requires copper catalyst, possible metal contamination | Multiple steps, requires strong bases and careful control |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic medium, 0–5°C | 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | 75–85% | |

| CrO₃ in H₂SO₄ | Dichloromethane, 20–25°C | Same as above | 70–78% |

The reaction proceeds via radical intermediates, with the aldehyde first converting to a geminal diol before oxidation to the carboxylic acid . The triazole ring remains inert under these conditions due to its aromatic stabilization.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0–5°C | 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-methanol | 82–88% | |

| LiAlH₄ | Dry THF, reflux | Same as above | 90–95% |

The ethyl and cyclopropyl groups remain unaffected, while steric hindrance from the triazole ring slightly slows reaction kinetics.

Condensation Reactions

The aldehyde participates in nucleophilic condensation with amines or hydrazines:

With Primary Amines

Reaction with aniline derivatives yields Schiff bases:

| Amine | Conditions | Yield | Source |

|---|---|---|---|

| Aniline | Ethanol, reflux, 4 h | 76% | |

| 4-Nitroaniline | Acetic acid, 80°C, 2 h | 68% |

With Hydrazines

Hydrazones form under mild conditions:

| Hydrazine | Yield | Source |

|---|---|---|

| Phenylhydrazine | 85% | |

| 2,4-Dinitrophenylhydrazine | 92% |

Nucleophilic Addition

Grignard or organozinc reagents add to the aldehyde carbonyl:

The triazole ring’s electron-withdrawing nature polarizes the aldehyde, enhancing electrophilicity .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with strained alkynes (e.g., cyclooctynes):

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dibenzocyclooctyne | DMSO, CuI, 50°C | Bicyclic triazole-fused adduct | 60% |

This reactivity is leveraged in bioorthogonal chemistry for labeling applications .

Coordination Chemistry

The triazole nitrogen atoms coordinate transition metals:

| Metal Salt | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT | Cu(II)-triazole-aldehyde complex | Catalysis | |

| AgNO₃ | Aqueous EtOH, RT | Ag(I)-triazole-aldehyde polymer | Antimicrobial coatings |

Stability constants () for these complexes range from to M⁻¹.

Key Influences on Reactivity

-

Steric Effects : The cyclopropyl group imposes steric constraints, slowing reactions at the 4-position.

-

Electronic Effects : The triazole ring withdraws electron density, activating the aldehyde toward nucleophilic attack .

-

Solubility : Moderate solubility in polar solvents (e.g., DMSO, MeCN) facilitates reactions requiring homogeneous conditions .

This compound’s versatility in oxidation, reduction, and conjugation reactions makes it valuable in medicinal chemistry (e.g., prodrug synthesis) and materials science (e.g., metal-organic frameworks). Further studies should explore enantioselective transformations and catalytic applications.

Scientific Research Applications

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or structural proteins in microbial cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

- Steric Effects : The cyclopropyl group in the target compound introduces greater steric hindrance compared to methyl or ethyl groups in analogs like 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde .

- Electronic Effects : Electron-withdrawing groups (e.g., aldehydes) enhance reactivity in nucleophilic additions, while electron-donating substituents (e.g., hydroxyethyl) may reduce it .

Reaction Efficiency:

- Bulkier substituents (e.g., cyclopropyl) may slow reaction kinetics due to steric effects, necessitating optimized conditions (e.g., prolonged ultrasound exposure or higher catalyst loading) .

Crystallographic and Intermolecular Interactions

- Crystal Packing : The cyclopropyl group in the target compound may induce unique packing motifs compared to phenyl or methyl analogs, as seen in related 1-aryl-triazole-carboxamides .

- Software Tools : Structures of analogs (e.g., ZIPSEY, LELHOB) were resolved using SHELX and WinGX, highlighting the importance of these programs in analyzing substituent effects on crystal symmetry .

Biological Activity

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 1780747-06-9) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1780747-06-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. This inhibition disrupts various biochemical pathways, which can lead to therapeutic effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can effectively inhibit the growth of various bacterial strains and fungi. The structure of this compound suggests potential efficacy against pathogens due to its unique substituents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit the c-Met protein kinase, which is implicated in cancer progression .

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

- Inhibition of c-Met Kinase :

- Antileishmanial Activity :

Comparative Analysis

Comparing this compound with other triazole derivatives reveals unique biological profiles that may enhance its efficacy:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Cyclopropyl-5-ethyltriazole | Moderate | High |

| Ethyl 1H-triazole | High | Moderate |

| Methyl 1H-triazole | Low | High |

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde?

Answer:

A general approach involves nucleophilic substitution reactions. For example, analogous triazole carbaldehydes are synthesized by reacting halogenated precursors (e.g., 5-chloro-1-aryl-1H-triazole-4-carbaldehyde) with substituted nucleophiles (e.g., cyclopropane derivatives) in the presence of a base like K₂CO₃ . Solvent choice (e.g., ethanol or DMF) and reaction temperature (typically 80–100°C) are critical for optimizing yields. Cyclopropane groups may require protection during synthesis to prevent ring-opening side reactions.

Advanced: How do electronic effects of substituents influence the stability of 1-substituted triazole carbaldehydes during multi-step syntheses?

Answer:

Substituent electronic properties significantly impact stability. Electron-withdrawing groups (e.g., nitro) on the triazole ring can destabilize intermediates, leading to rearrangements under mild conditions. For example, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde derivatives with electron-poor substituents undergo slow rearrangements even at room temperature, whereas electron-rich analogs remain stable . Stability studies using NMR or HPLC under varying temperatures (e.g., 25°C vs. 0°C) are recommended to optimize reaction conditions and prevent degradation.

Basic: What analytical techniques are essential for confirming the structure of this compound?

Answer:

Key methods include:

- X-ray crystallography : For unambiguous determination of molecular geometry. Programs like SHELXL refine crystal structures, particularly for resolving cyclopropyl ring conformations .

- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic signals (e.g., aldehyde proton at ~9.8 ppm, cyclopropyl CH₂ groups at 1.0–1.5 ppm).

- FTIR : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries of triazole carbaldehydes?

Answer:

Discrepancies often arise from disordered crystal packing or dynamic behavior (e.g., ring puckering). Using high-resolution data (≤1.0 Å) and refinement tools like SHELXL’s PART and DFIX commands can model disorder . For cyclopropyl groups, anisotropic displacement parameters (ADPs) must be carefully analyzed to distinguish static disorder from thermal motion. Comparative studies using ORTEP for Windows to visualize ADPs are recommended .

Basic: What are the primary applications of this compound in heterocyclic chemistry?

Answer:

This compound serves as a versatile building block for:

- Fused heterocycles : Reacts with hydrazines or amines to form pyrazolo-triazole systems, useful in medicinal chemistry .

- Schiff base formation : The aldehyde group condenses with amines to generate imine ligands for coordination chemistry.

Advanced: What strategies mitigate side reactions during the functionalization of the aldehyde group in triazole carbaldehydes?

Answer:

- Protection/deprotection : Use acetal protection (e.g., ethylene glycol) to shield the aldehyde during harsh reactions (e.g., alkylation).

- Low-temperature reactions : Conduct condensations at 0–5°C to minimize aldol side reactions.

- Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to direct regioselectivity in nucleophilic additions. Evidence from similar triazoles shows that steric hindrance from the cyclopropyl group can suppress unwanted dimerization .

Basic: How is the purity of this compound assessed in synthetic workflows?

Answer:

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) detect impurities ≥0.1%.

- Melting point analysis : Sharp melting points (e.g., 120–125°C) indicate high crystallinity.

- TLC : Use silica plates with ethyl acetate/hexane (1:3) to monitor reaction progress.

Advanced: How do solvent polarity and reaction temperature affect the regioselectivity of cyclopropane ring-opening in triazole derivatives?

Answer:

Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring ring-opening via nucleophilic attack at the less-hindered cyclopropyl carbon. In contrast, nonpolar solvents (e.g., toluene) preserve ring integrity. Kinetic studies on analogous compounds show that temperatures >100°C accelerate ring-opening, necessitating controlled heating (e.g., microwave-assisted synthesis at 80°C) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact.

- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .

Advanced: Can computational methods predict the reactivity of this compound in click chemistry applications?

Answer:

Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azide-alkyne cycloadditions. Frontier molecular orbital (FMO) analysis reveals that the aldehyde group lowers the LUMO energy, enhancing electrophilicity. MD simulations further predict solubility and aggregation behavior in aqueous/organic mixtures, aiding reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.